N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is an organic compound that features a furan ring, a methoxyphenyl group, and a pyridazinyl moiety connected through a sulfanylacetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent.
Synthesis of the 6-(3-methoxyphenyl)pyridazin-3-yl intermediate: This step involves the formation of the pyridazine ring, often through cyclization reactions.
Coupling of intermediates: The furan-2-ylmethyl and 6-(3-methoxyphenyl)pyridazin-3-yl intermediates are coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the pyridazine ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the nitro group on the pyridazine ring would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a different position of the methoxy group.
N-(furan-2-ylmethyl)-2-[6-(3-methylphenyl)pyridazin-3-yl]sulfanylacetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the sulfanylacetamide linkage are key features that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-23-14-5-2-4-13(10-14)16-7-8-18(21-20-16)25-12-17(22)19-11-15-6-3-9-24-15/h2-10H,11-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTMTIZZEYOPGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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